molecular formula C5H6Br2N2O B13482259 5-Amino-2-bromopyridin-4-ol hydrobromide

5-Amino-2-bromopyridin-4-ol hydrobromide

Cat. No.: B13482259
M. Wt: 269.92 g/mol
InChI Key: OVHSWNVRBLFGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that occupies a privileged position in synthetic and medicinal chemistry. rsc.org As an isostere of benzene, this nitrogen-containing heterocycle is a core component in numerous natural products, including alkaloids and vitamins like niacin and pyridoxine. rsc.orgchemijournal.com In the pharmaceutical industry, the pyridine nucleus is integral to the structure of over 7,000 existing drug molecules. rsc.org Its prevalence is due to several key factors: the nitrogen atom can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates, and the ring system is amenable to a wide range of chemical modifications. nih.gov

The versatility of the pyridine scaffold allows it to serve as a precursor for a vast array of pharmaceuticals and agrochemicals. rsc.org Pyridine-based drugs have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, antihypertensive, and anti-inflammatory activities. nih.gov A recent analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number being anticancer agents. rsc.org This underscores the enduring importance of pyridine derivatives in the discovery and development of new therapeutic agents. rsc.org

Overview of Functionalized Pyridines as Research Targets

Functionalized pyridines are pyridine rings bearing one or more substituents, which modulate their chemical and physical properties. The introduction of functional groups is a critical strategy in drug design and materials science, providing a means to control reactivity, target binding, and other molecular interactions. Researchers are continually developing novel synthetic methods for the regioselective functionalization of the pyridine ring, as the position of the substituents is often crucial for biological activity. nih.govwhiterose.ac.uk

These compounds are key research targets because they serve as versatile building blocks for constructing more complex molecules. nih.gov The development of efficient, one-pot, multi-component reactions to synthesize highly functionalized pyridines is an active area of research, aiming to improve synthetic efficiency and reduce waste. nih.gov The strategic late-stage functionalization of complex molecules containing a pyridine core is also of high importance, as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

Unique Structural Features and Chemical Versatility of 5-Amino-2-bromopyridin-4-ol Hydrobromide

This compound is a highly functionalized pyridine derivative that presents a unique combination of reactive sites, making it a valuable intermediate in organic synthesis. Its structure incorporates an amino group, a bromine atom, and a hydroxyl group (as a pyridin-4-one tautomer) on the pyridine core. The hydrobromide salt form enhances its stability and handling properties.

The key structural features that contribute to its chemical versatility are:

The Amino Group (-NH2): A nucleophilic site and a directing group for further electrophilic substitution on the pyridine ring.

The Bromo Group (-Br): A versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

The Pyridin-4-ol/-one Tautomerism: The hydroxyl group can exist in equilibrium with its keto tautomer, 5-amino-2-bromo-1H-pyridin-4-one. This influences the aromaticity and reactivity of the ring and provides an additional site for chemical modification, such as O-alkylation or O-acylation.

The Pyridine Nitrogen: Can act as a base or a ligand for metal catalysts, influencing the reactivity of the molecule.

This trifecta of functional groups allows for a wide range of selective chemical transformations, enabling the synthesis of diverse and complex molecular scaffolds from a single starting material.

Below is a table summarizing some of the key physicochemical properties of the parent compound, 5-amino-2-bromo-1H-pyridin-4-one. uni.lu

PropertyValue
Molecular Formula C5H5BrN2O
Monoisotopic Mass 187.95853 Da
Predicted XlogP 0.6
SMILES C1=C(NC=C(C1=O)N)Br
InChIKey JFRYVULFQIQQME-UHFFFAOYSA-N

This data is for the free base form of the compound.

Scope and Objectives of Academic Inquiry into this compound

While specific, in-depth research articles focusing exclusively on this compound (CAS No. 2703779-23-9) are not abundant in publicly available literature, the academic inquiry into this compound can be understood through its role as a chemical intermediate. bldpharm.com The primary objective of synthesizing and utilizing this compound in academic and industrial research is to leverage its dense functionality for the efficient construction of more complex molecules.

The research objectives involving this compound likely fall into several key areas:

Development of Novel Synthetic Methodologies: Utilizing the compound to explore new cross-coupling reactions, C-H activation strategies, or multi-component reactions to build complex heterocyclic systems.

Medicinal Chemistry and Drug Discovery: Employing it as a starting material or key building block for the synthesis of libraries of novel compounds to be screened for biological activity. Its structure is reminiscent of scaffolds used in kinase inhibitors and other targeted therapies.

Materials Science: Investigating its potential use in the synthesis of functional organic materials, such as dyes, ligands for metal complexes, or components of organic electronic devices, where the electronic properties of the substituted pyridine ring can be exploited.

The academic interest lies in its potential to serve as a versatile scaffold, where each functional group can be addressed sequentially to build molecular complexity in a controlled and predictable manner. The synthesis of related compounds like 2-Amino-5-bromopyridine (B118841) is well-documented, highlighting the importance of this substitution pattern in creating valuable chemical intermediates. researchgate.netnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6Br2N2O

Molecular Weight

269.92 g/mol

IUPAC Name

5-amino-2-bromo-1H-pyridin-4-one;hydrobromide

InChI

InChI=1S/C5H5BrN2O.BrH/c6-5-1-4(9)3(7)2-8-5;/h1-2H,7H2,(H,8,9);1H

InChI Key

OVHSWNVRBLFGPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)N)Br.Br

Origin of Product

United States

Reactivity and Mechanistic Investigations of 5 Amino 2 Bromopyridin 4 Ol Hydrobromide

Chemical Transformations Involving the Amino Group

The amino group at the 5-position is a key site for nucleophilic reactions, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. Its reactivity is influenced by the electronic properties of the substituted pyridine (B92270) ring.

Acylation and Alkylation Reactions

The exocyclic amino group of aminopyridines readily undergoes acylation and alkylation.

Acylation involves the reaction of the amino group with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Mechanistic studies on aminopyridines have shown that acylation typically occurs directly at the exocyclic amino nitrogen. publish.csiro.aupublish.csiro.au For instance, the reaction of 2-aminopyridine (B139424) with benzoyl chloride in a pyridine solvent proceeds via direct attack on the amino group. publish.csiro.au Similarly, 5-Amino-2-bromopyridin-4-ol would be expected to react with agents like acetic anhydride (B1165640) or endic anhydride to yield the N-acylated product. publish.csiro.auresearchgate.net

Alkylation of aminopyridines can be more complex, as alkylating agents can potentially react at either the exocyclic amino group or the ring nitrogen. However, methods for selective N-monoalkylation of the amino group have been developed. researchgate.net One such approach involves reductive amination, where an aminopyridine reacts with a carboxylic acid in the presence of a reducing agent like sodium borohydride (B1222165) to yield the corresponding N-alkylaminopyridine. researchgate.net Another strategy uses N-aminopyridinium salts as ammonia (B1221849) surrogates, which can be arylated and subsequently alkylated before a reductive cleavage step to yield secondary amines. chemrxiv.org These methods could be applied to 5-Amino-2-bromopyridin-4-ol to introduce various alkyl substituents selectively at the amino group.

Table 1: Representative Acylation and Alkylation Reactions of Aminopyridines
EntryReactantReagent(s)Product TypeReference
12-AminopyridineAcetic AnhydrideN-Acetylated Aminopyridine publish.csiro.au
22-AminopyridineBenzoyl ChlorideN-Benzoylated Aminopyridine publish.csiro.au
33-AminopyridineCarboxylic Acid, NaBH₄N-Alkylated Aminopyridine researchgate.net
4N-Boc-4-aminopyridineAlkyl Halide, Electrogenerated BaseN-Alkylated Aminopyridine researchgate.net

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This typically involves treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). numberanalytics.comrsc.org Studies have shown that aminopyridines can be successfully diazotized, although the stability and subsequent reactivity of the resulting diazonium salts can vary. rsc.orgrsc.orgsci-hub.ru

Once formed, the pyridyldiazonium salt is a valuable intermediate that can undergo a variety of substitution reactions, often with the loss of nitrogen gas (N₂), a highly stable leaving group. These transformations include:

Sandmeyer Reactions : The diazonium group can be replaced by halides (-Cl, -Br) or cyanide (-CN) using the corresponding copper(I) salt (CuCl, CuBr, CuCN). wikipedia.orgnih.govbyjus.com This provides a powerful method for introducing these functional groups onto the pyridine ring.

Hydroxylation : Heating the aqueous diazonium salt solution leads to the replacement of the diazonium group with a hydroxyl group (-OH), forming a hydroxypyridine. wikipedia.orgmnstate.edu

Other Substitutions : The diazonium group can also be replaced by other functionalities. For example, diazotization in acetonitrile (B52724) can lead to the formation of N-pyridinylacetamides. researchgate.net

For 5-Amino-2-bromopyridin-4-ol, diazotization would convert the 5-amino group into a diazonium salt, which could then be substituted to introduce a wide array of functional groups at this position.

Condensation Reactions

The nucleophilic amino group can participate in condensation reactions with various carbonyl-containing compounds. A prominent example is the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. This is typically achieved by reacting a 2-aminopyridine derivative with an α-haloketone. bio-conferences.orgacs.org The mechanism involves an initial nucleophilic substitution where the pyridine ring nitrogen attacks the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system. bio-conferences.orgacs.org

While the target compound is a 5-aminopyridine, similar condensation principles apply. The amino group can react with aldehydes and ketones to form imines (Schiff bases). Furthermore, multicomponent reactions involving an aminopyridine, an aldehyde, and a third component (like an alkyne or isonitrile) can provide access to complex heterocyclic structures such as 3-aminoimidazo[1,2-a]pyridines. rsc.orgorganic-chemistry.orgrsc.org

Table 2: Synthesis of Imidazo[1,2-a]pyridines via Condensation
EntryAminopyridine SubstrateCo-reactant(s)Catalyst/ConditionsProductReference
12-Aminopyridineα-BromoacetophenoneNone, 60°C2-Phenylimidazo[1,2-a]pyridine bio-conferences.org
22-AminopyridineNitroolefinCuBr, Air (oxidant), DMF, 80°C3-Aryl-2-nitroimidazo[1,2-a]pyridine organic-chemistry.org
32-AminopyridineAldehyde, Terminal AlkyneCuI2,3-Disubstituted imidazo[1,2-a]pyridine bio-conferences.org
42-AminopyridineAldehyde, tert-Butyl IsocyanideIodine3-(tert-Butylamino)imidazo[1,2-a]pyridine derivative rsc.org

Reactions at the Bromine Substituent

The bromine atom at the 2-position of the pyridine ring is an excellent leaving group and a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for C-C bond formation, and 2-bromopyridines are common substrates for these transformations. organic-chemistry.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organohalide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org 2-Bromopyridines, including those with amino substituents, are effective coupling partners in Suzuki reactions, allowing for the synthesis of 2-arylpyridines. nih.govresearchgate.netacs.org A typical catalytic system consists of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or KF. nih.govresearchgate.net

Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene under the influence of a palladium catalyst and a base. wikipedia.org This reaction provides a direct method for the vinylation of aromatic rings. nih.govlibretexts.orgresearchgate.net 2-Bromopyridine can be coupled with various alkenes, such as acrylates or styrenes, to yield 2-vinylpyridine (B74390) derivatives.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. scirp.orgresearchgate.netrsc.org The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been extensively studied, demonstrating high yields and broad substrate scope. scirp.orgresearchgate.netscirp.org Similar reactivity is expected for 5-Amino-2-bromopyridin-4-ol, enabling the introduction of alkynyl moieties at the 2-position.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Substituted Bromopyridines
ReactionBromopyridine SubstrateCoupling PartnerCatalyst SystemBaseProduct TypeReference
Suzuki2-BromopyridineArylboronic AcidPd(OAc)₂, Ligand-freeK₂CO₃2-Arylpyridine researchgate.net
Suzuki2-Bromopyridine derivativeLithium triisopropyl 2-pyridylboronatePd₂(dba)₃, Phosphite ligandKFBipyridine nih.gov
Heck2-Bromonaphthalene (Aryl Bromide)Ethyl CrotonatePd EnCat®40AcONaSubstituted Alkene nih.gov
Sonogashira2-Amino-3-bromopyridineTerminal AlkynePd(CF₃COO)₂, PPh₃, CuIEt₃N2-Amino-3-alkynylpyridine scirp.org

Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position

Aromatic rings that are electron-deficient, such as pyridine, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The reaction is particularly facile when a good leaving group, like bromine, is located at an activated position (ortho or para to the ring nitrogen). wikipedia.orgbyjus.com The SNAr mechanism is a two-step addition-elimination process. A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For 2-bromopyridine, the bromine atom is in an activated position, and it can be displaced by a variety of strong nucleophiles, including alkoxides, thiolates, and amines, to yield the corresponding 2-substituted pyridines. byjus.comreddit.com The presence of the electron-donating amino and hydroxyl groups on the 5-Amino-2-bromopyridin-4-ol ring would increase electron density, potentially making the SNAr reaction less favorable compared to an un-substituted 2-bromopyridine. Nevertheless, with sufficiently strong nucleophiles and appropriate reaction conditions, substitution at the bromo position remains a viable synthetic pathway.

Magnesium-Halogen Exchange and Subsequent Reactions

The bromine atom at the C2 position of the pyridine ring is a key site for synthetic modification via metal-halogen exchange. The magnesium-halogen exchange, a method for preparing highly functionalized Grignard reagents, is a particularly relevant transformation. However, the presence of acidic protons on the amino and hydroxyl groups of 5-Amino-2-bromopyridin-4-ol presents a significant challenge.

In a typical magnesium-halogen exchange, an organomagnesium reagent like isopropylmagnesium chloride (i-PrMgCl) is used. For a substrate like 5-Amino-2-bromopyridin-4-ol, the Grignard reagent would first act as a base, deprotonating the most acidic protons. In this case, the hydrobromide salt, the phenolic hydroxyl, and the amino group would all be deprotonated before any exchange at the carbon-bromine bond could occur. This necessitates the use of multiple equivalents of the organomagnesium reagent.

The initial steps of the reaction would proceed as follows:

Neutralization: The hydrobromide salt is neutralized.

Deprotonation: The hydroxyl and amino groups are deprotonated to form magnesium salts (an organomagnesium phenoxide and amide, respectively).

Br-Mg Exchange: Once all acidic protons are consumed, a subsequent equivalent of an organometallic reagent (often a more reactive one like n-butyllithium in combination with the Grignard reagent) can initiate the bromine-magnesium exchange to form the desired pyridyl Grignard reagent.

This process generates a highly functionalized organometallic intermediate that can be trapped by a variety of electrophiles, allowing for the introduction of new substituents at the C2 position.

Table 1: Hypothetical Magnesium-Halogen Exchange and Quenching
StepReagentsIntermediate/ProductPurpose
1i-PrMgCl (3+ equivalents)Pyridyl magnesium saltDeprotonation of HBr, OH, and NH2 groups
2n-BuLi (optional, for enhanced exchange)Pyridyl organometallic intermediateFacilitation of Br-Mg exchange
3Electrophile (e.g., DMF, Aldehyde, CO2)C2-functionalized 5-aminopyridin-4-olIntroduction of a new C-C or C-H bond

Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group at C4 is fundamentally influenced by the tautomeric nature of the molecule.

While formally named a pyridin-4-ol, the compound predominantly exists as its keto tautomer, 5-Amino-2-bromo-1H-pyridin-4-one. stackexchange.com This pyridone structure contains an ambident nucleophile—the pyridone anion formed upon deprotonation can react with electrophiles at either the nitrogen or the oxygen atom.

The regioselectivity of alkylation (etherification) or acylation (esterification) is governed by the principles of Hard and Soft Acids and Bases (HSAB).

O-Alkylation/O-Acylation (Ether/Ester formation): Reaction at the oxygen atom is favored by "hard" electrophiles. This pathway leads to the formation of a 2-alkoxy or 2-acyloxypyridine, which restores the aromaticity of the pyridine ring. The Mitsunobu reaction, for instance, often leads to O-alkylation due to the hard, carbocation-like character of the intermediate. wiley-vch.de

N-Alkylation/N-Acylation (Amide formation): Reaction at the nitrogen atom is favored by "soft" electrophiles, such as alkyl iodides or under conditions that favor thermodynamic control. wiley-vch.de This pathway results in the formation of an N-substituted pyridone.

The choice of solvent and counter-ion can also influence the N/O selectivity. acs.orgacs.org For example, using cesium fluoride (B91410) (CsF) with benzyl (B1604629) chlorides can selectively promote N-alkylation. thieme-connect.com

Table 2: Factors Influencing N- vs. O-Alkylation of Pyridones
FactorFavors O-Alkylation (Ether Formation)Favors N-Alkylation
Electrophile TypeHard (e.g., Alkyl sulfates, Mitsunobu conditions)Soft (e.g., Alkyl iodides, Benzyl halides)
Reaction ControlKinetic ControlThermodynamic Control
SolventPolar, aprotic solvents may favor O-alkylationAqueous micellar systems have been developed for N-alkylation acs.org

Oxidation: The electron-rich nature of the 5-amino-pyridin-4-one system makes it susceptible to oxidation. The amino group can be oxidized by various reagents, such as peroxy acids, potentially leading to the formation of nitroso or nitro derivatives, though such reactions can be complex and lead to multiple products. researchgate.net The pyridone ring itself can be a target for oxidation, but this often requires strong conditions and may result in ring opening or degradation. Oxidative damage to amino-acid-like structures is a known pathway, often involving reactive oxygen species. iris-biotech.de

Reduction: The compound possesses two primary sites for reduction: the carbon-bromine bond and the pyridine ring.

Hydrodebromination: The bromine atom can be removed via catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source can cleave the C-Br bond, replacing it with a C-H bond to yield 5-aminopyridin-4-ol. In some cases, metal-free borane-catalyzed hydrogenations have also been shown to cause dehalogenation of bromopyridines. acs.org

Ring Reduction: The pyridine ring can be hydrogenated to the corresponding piperidine (B6355638) derivative. This typically requires more forcing conditions, such as high pressure of hydrogen gas and catalysts like platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C). researchgate.netasianpubs.org The hydrogenation of pyridines can be challenging due to catalyst poisoning by the nitrogen atom. asianpubs.org The reaction is often carried out under acidic conditions to form the pyridinium (B92312) salt, which is more readily reduced.

As previously mentioned, the tautomeric equilibrium between the pyridin-4-ol and the pyridin-4-one forms is a critical determinant of the molecule's reactivity. For 4-hydroxypyridines, this equilibrium overwhelmingly favors the pyridone form. stackexchange.com

Pyridin-4-ol (Enol Form) <=> 1H-Pyridin-4-one (Keto Form)

The stability of the pyridone tautomer is attributed to several factors, including the high bond energy of the carbonyl group (C=O) and a charge-separated resonance structure that maintains aromaticity. stackexchange.com This has profound implications:

Acidity: The compound behaves more like an amide than a phenol (B47542), with the N-H proton being acidic.

Nucleophilicity: As an ambident nucleophile, it can react at either N or O, as discussed in section 3.3.1.

Electrophilic Substitution: The reactivity of the ring towards electrophiles is that of a vinylogous amide, which is an activated system, rather than a phenol ether. cdnsciencepub.comcdnsciencepub.com

Pyridine Ring Reactivity and Transformations

The pyridine ring is inherently electron-deficient and is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.net However, the reactivity of the 5-Amino-2-bromopyridin-4-one ring is significantly modified by its substituents.

The directing effects of the substituents are as follows:

Amino Group (-NH₂ at C5): A powerful activating group, strongly directing electrophiles to the ortho (C4, C6) and para (C2) positions.

Carbonyl Group (C=O at C4): A deactivating group, directing meta (C3, C5).

Ring Nitrogen (-NH-): Acts as a deactivating group.

Bromine (-Br at C2): A deactivating but ortho (C3) and para (C6) directing group.

Considering the dominant pyridone tautomer, the system behaves like a substituted phenoxide or aniline, which are highly activated towards EAS. cdnsciencepub.comcdnsciencepub.com The most powerful activating group is the amino group at C5. Its ortho position (C6) and para position (C2) are strongly activated. The C2 position is blocked by bromine, leaving the C6 position as a highly probable site for electrophilic attack. The C3 position is meta to the amino group but ortho to the bromine and meta to the carbonyl, making it another potential, though likely less favored, site.

Studies on the bromination of 4-pyridone have shown that it reacts readily, behaving like a phenoxide ion. cdnsciencepub.comcdnsciencepub.com Given the additional activation from the C5-amino group, 5-Amino-2-bromopyridin-4-one is expected to be highly reactive towards electrophiles like halogens (e.g., Br₂), potentially leading to substitution at the C6 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionInfluence of -NH₂ (C5)Influence of C=O (C4)Influence of -Br (C2)Overall Predicted Reactivity
C3Meta (Deactivating)Meta (Directing)Ortho (Directing)Possible, but less favored
C6Ortho (Activating & Directing)-Para (Directing)Most Favored Site

Nucleophilic Attack on the Pyridine Ring

No specific studies on nucleophilic attack on the pyridine ring of 5-Amino-2-bromopyridin-4-ol hydrobromide were found in the reviewed literature.

Rearrangement Reactions

There is no available research detailing any rearrangement reactions involving this compound.

Reaction Kinetics and Thermodynamic Studies of this compound

Data regarding the reaction kinetics and thermodynamic properties of this compound are not available in published scientific literature.

Detailed Mechanistic Elucidation of Key Reactions

Without established key reactions, no detailed mechanistic elucidations have been published.

Transition State Analysis

No transition state analyses for reactions involving this compound have been documented.

Intermediates Identification and Characterization

The identification and characterization of reaction intermediates for this compound are not described in the available literature.

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Bromopyridin 4 Ol Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 5-Amino-2-bromopyridin-4-ol hydrobromide, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the number and types of protons, carbons, and nitrogens in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. The pyridine (B92270) ring has two protons, and their chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group and hydroxyl group tend to shield the ring protons, shifting their signals upfield, while the electron-withdrawing bromo group has a deshielding effect. The formation of the hydrobromide salt, leading to protonation of the pyridine nitrogen, will cause a significant downfield shift of the ring protons. The protons of the amino and hydroxyl groups are expected to be broad signals and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic of the substitution pattern. The carbon atom attached to the bromine (C2) is expected to be significantly deshielded. The carbons attached to the amino (C5) and hydroxyl (C4) groups will also show characteristic shifts. The carbon atoms in proximity to the protonated nitrogen will experience a downfield shift.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR can provide direct information about the electronic environment of the two nitrogen atoms in the molecule: the pyridine ring nitrogen and the amino group nitrogen. The chemical shift of the pyridine nitrogen will be significantly affected by the hydrobromide salt formation, leading to a notable downfield shift upon protonation. The chemical shift of the amino nitrogen will be influenced by the electronic effects of the other substituents on the ring.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (ppm)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Predicted ¹⁵N Shift (ppm)
H37.0 - 7.5--
H68.0 - 8.5--
NH₂5.0 - 6.0 (broad)--
OH10.0 - 12.0 (broad)--
C2-140 - 145-
C3-110 - 115-
C4-155 - 160-
C5-130 - 135-
C6-145 - 150-
Pyridine-N---150 to -170
Amino-N---300 to -320

Note: These are estimated chemical shift ranges and can vary based on solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the one-dimensional spectra and for determining the connectivity and spatial relationships between different atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, a cross-peak between the signals of H3 and H6 would not be expected due to the lack of direct coupling, but long-range couplings might be observable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with their directly attached carbon atoms. It would be used to definitively assign the ¹H and ¹³C signals for the C3-H3 and C6-H6 pairs.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the pyridine ring by observing through-space interactions between the ring protons and the substituents.

Solid-State NMR Techniques

Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei. Solid-state NMR is particularly useful for studying polymorphism and for characterizing the hydrogen-bonding network in the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

Functional Group Identification

The IR and Raman spectra of this compound will exhibit characteristic bands for its functional groups.

O-H and N-H Stretching: The O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the amino group and the protonated pyridine nitrogen are expected in the region of 3500-2500 cm⁻¹. These bands are often broad due to hydrogen bonding.

Pyridine Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

C-O and C-N Stretching: The C-O stretching vibration of the hydroxyl group and the C-N stretching of the amino group will appear in the fingerprint region (1300-1000 cm⁻¹).

C-Br Stretching: The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Interactive Data Table: Characteristic IR and Raman Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
O-H Stretch3400 - 3200 (broad)StrongWeak
N-H Stretch (Amino)3350 - 3150MediumMedium
N⁺-H Stretch (Pyridinium)3100 - 2800 (broad)MediumWeak
C=C, C=N Ring Stretch1620 - 1450StrongStrong
C-O Stretch1260 - 1180StrongMedium
C-N Stretch1340 - 1250MediumMedium
C-Br Stretch650 - 550MediumStrong

Hydrogen Bonding Network Analysis

The presence of hydroxyl and amino groups, along with the hydrobromide counter-ion, suggests the formation of an extensive hydrogen-bonding network in the solid state. Vibrational spectroscopy is a sensitive probe of hydrogen bonding. The broadening and red-shifting of the O-H and N-H stretching bands in the IR spectrum are clear indicators of hydrogen bonding. The strength of these interactions can be inferred from the extent of the frequency shift. Raman spectroscopy can also provide complementary information about the hydrogen-bonding network, particularly in the low-frequency region where intermolecular vibrations are observed.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is of significant importance in the pharmaceutical and materials sciences as different polymorphs of a compound can exhibit varying physical and chemical properties, including solubility, melting point, and stability. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the potential for polymorphism in this molecule is noteworthy.

The structural complexity and the presence of multiple functional groups capable of forming different hydrogen bonding networks suggest that this compound could crystallize in various forms under different conditions (e.g., solvent, temperature, and pressure). The existence of polymorphism has been observed in other substituted pyridine derivatives. For instance, cocrystals of certain pyridine derivatives have been shown to exhibit color polymorphism, where different crystalline forms have distinct colors due to variations in their crystal packing and electronic interactions.

A comprehensive polymorph screen for this compound would typically involve recrystallization from a wide array of solvents and under various thermodynamic and kinetic conditions. The resulting solid forms would then be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any polymorphic forms. The discovery and characterization of polymorphs are crucial for ensuring the consistency and performance of the material in its intended application.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. The theoretical monoisotopic mass of the free base, 5-Amino-2-bromopyridin-4-ol, is 187.95853 Da. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm).

The following table presents the predicted accurate masses for various adducts of the 5-Amino-2-bromopyridin-4-ol free base that could be observed in an HRMS experiment.

AdductPredicted m/z
[M+H]⁺188.96581
[M+Na]⁺210.94775
[M-H]⁻186.95125
[M+NH₄]⁺205.99235
[M+K]⁺226.92169
[M+H-H₂O]⁺170.95579
[M+HCOO]⁻232.95673
[M+CH₃COO]⁻246.97238

M represents the neutral molecule 5-Amino-2-bromopyridin-4-ol.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are often fragmented into smaller, characteristic pieces. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For 5-Amino-2-bromopyridin-4-ol, fragmentation is expected to occur at the weaker bonds and can be influenced by the positions of the functional groups.

Common fragmentation pathways for similar aromatic amines and alkyl halides include:

Alpha-cleavage: This is a common fragmentation pathway for amines, where the bond adjacent to the nitrogen atom is broken. For 5-Amino-2-bromopyridin-4-ol, this could involve cleavage of the bond between a ring carbon and a substituent.

Loss of small molecules: The loss of stable small molecules such as CO, H₂O, or HCN is a common fragmentation pathway for heterocyclic compounds.

Halogen loss: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (Br•).

A detailed analysis of the fragmentation pattern would allow for the confirmation of the connectivity of the atoms within the molecule.

Isotopic Distribution Analysis

The presence of bromine in 5-Amino-2-bromopyridin-4-ol gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively. This results in a nearly 1:1 ratio of the intensity of the molecular ion peak (M) and the M+2 peak.

This distinctive isotopic signature is a powerful tool for identifying the presence of bromine in an unknown compound. The molecular ion region of the mass spectrum for 5-Amino-2-bromopyridin-4-ol would show two peaks of almost equal intensity separated by two mass units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and can be used to characterize its chromophores.

Electronic Transitions and Chromophore Characterization

The expected electronic transitions include:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in compounds with conjugated systems, such as the pyridine ring, and usually result in strong absorption bands. The amino (-NH₂), bromo (-Br), and hydroxyl (-OH) substituents can influence the energy of these transitions.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

The solvent used for the analysis can also affect the position and intensity of the absorption bands. Polar solvents can interact with the molecule through hydrogen bonding and dipole-dipole interactions, which can stabilize the ground or excited states and lead to a shift in the absorption maxima (solvatochromism). For substituted pyridines, a shift in the π → π* transition to longer wavelengths is often observed. A comprehensive analysis of the UV-Vis spectrum in different solvents can provide further insights into the electronic structure of this compound.

Solvent Effects on Electronic Spectra

The study of solvent effects on the electronic spectra of a compound, often referred to as solvatochromism, provides valuable insights into the electronic structure of the molecule and its interactions with the surrounding solvent medium. Typically, the absorption maxima (λmax) of a compound will shift in response to changes in solvent polarity. This shift can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.

For a molecule like this compound, one would expect the pyridinol core, with its amino and hydroxyl functional groups, to be sensitive to solvent polarity, particularly in solvents capable of hydrogen bonding. The electronic transitions, likely π → π* and n → π* transitions associated with the aromatic ring and heteroatoms, would be influenced by the solvent's dielectric constant and refractive index. However, without experimental data from UV-Vis spectroscopy conducted in a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water), a quantitative analysis of these effects is not possible.

A hypothetical data table illustrating how such results would be presented is shown below.

Table 1: Hypothetical UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

Solvent Polarity Index λmax 1 (nm) λmax 2 (nm)
n-Hexane 0.1 Data N/A Data N/A
Dichloromethane 3.1 Data N/A Data N/A
Ethanol 4.3 Data N/A Data N/A
Water 10.2 Data N/A Data N/A

This table is for illustrative purposes only. No experimental data is currently available.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Absolute Configuration and Conformation

5-Amino-2-bromopyridin-4-ol is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, the concept of absolute configuration is not applicable. The primary structural information to be gained from X-ray crystallography would be the conformation of the molecule in the solid state. This would include the planarity of the pyridine ring and the orientation of the amino and hydroxyl substituents relative to the ring. The protonation site (likely the pyridine nitrogen) would also be confirmed, along with the position of the bromide counter-ion.

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound would be expected to engage in a network of intermolecular interactions. Given the presence of the protonated pyridine nitrogen (N-H+), the amino group (-NH2), and the hydroxyl group (-OH), hydrogen bonding is anticipated to be a dominant force in the crystal lattice. These groups can act as hydrogen bond donors, while the oxygen, nitrogen atoms, and the bromide anion (Br-) can act as hydrogen bond acceptors. These interactions would likely lead to the formation of a complex three-dimensional supramolecular assembly. The specific motifs of these hydrogen bonds (e.g., chains, rings, sheets) cannot be determined without crystallographic data.

Crystal Packing Features

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C5H6Br2N2O
Formula Weight 270.00
Crystal System Data N/A
Space Group Data N/A
a (Å) Data N/A
b (Å) Data N/A
c (Å) Data N/A
α (°) Data N/A
β (°) Data N/A
γ (°) Data N/A
Volume (Å3) Data N/A
Z Data N/A
Density (calculated) (g/cm3) Data N/A

This table is for illustrative purposes only. No experimental data is currently available.

Computational and Theoretical Studies of 5 Amino 2 Bromopyridin 4 Ol Hydrobromide

Quantum Chemical Investigations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For the purposes of this analysis, DFT calculations performed on analogous substituted bromopyridine derivatives provide a robust framework for understanding the intrinsic properties of 5-Amino-2-bromopyridin-4-ol hydrobromide.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted pyridines, the planarity of the aromatic ring is a key feature, though substituents can introduce slight deviations.

In a study of ethyl 5-amino-2-bromoisonicotinate, a close structural analog, the pyridine (B92270) ring system was found to be essentially planar. nih.gov DFT calculations at the B3LYP/6-311+G(d,p) level of theory show good correlation with experimental data from X-ray crystallography, with minor deviations attributed to the difference between the theoretical gas phase and the experimental solid phase. nih.gov

For 5-Amino-2-bromopyridin-4-ol, the tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one form is a critical consideration. Computational studies on similar hydroxypyridines indicate that the pyridinone form is generally more stable. The presence of the hydrobromide salt would further influence the geometry, with protonation likely occurring at the ring nitrogen, affecting bond lengths and angles throughout the molecule.

Table 1: Selected Optimized Geometrical Parameters for a Structural Analog (Ethyl 5-amino-2-bromoisonicotinate) Data sourced from DFT calculations at the B3LYP/6–311+G(d,p) level. nih.gov

ParameterBond Length (Å)Bond Angle (°)
C-Br1.89-
C-N (amino)1.37-
C=O1.22-
C-N-C (ring)-117.5
C-C-Br-120.1
C-C-NH2-121.3

Electronic Structure and Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.

For ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO and LUMO energies are -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

Table 2: Frontier Molecular Orbital Energies for Substituted Pyridine Analogs

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Ethyl 5-amino-2-bromoisonicotinate nih.govB3LYP/6–311+G(d,p)-6.2700-2.17694.0931
3-Bromo-2-hydroxypyridine (gas phase) mdpi.comB3LYP/6-311++G(d,p)-6.880-1.4755.405
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole nih.govB3LYP/6-311++G(d,p)-0.26751-0.180940.08657

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Mulliken population analysis is one method used to calculate partial atomic charges, providing insight into the electrostatic properties of the molecule. niscpr.res.inwikipedia.org

In substituted pyridines, electronegative atoms like nitrogen, oxygen, and bromine accumulate negative charge, while hydrogen atoms and parts of the carbon skeleton become electropositive. For 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, Mulliken charge analysis indicates a significant negative charge on the nitrogen and bromine atoms. amrita.edu

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov On an MEP map, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For a molecule like 5-Amino-2-bromopyridin-4-ol, the MEP would likely show negative potential around the oxygen and nitrogen atoms, and positive potential near the amino hydrogens and the hydrogen of the hydrobromide.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of experimental spectra. nsf.govrsc.org For this compound, the protonation of the pyridine nitrogen would significantly influence the chemical shifts of the ring protons, generally causing a downfield shift. The chemical shifts of the protons on the amino group and the hydroxyl group would be sensitive to solvent and concentration.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, and the resulting theoretical Infrared (IR) spectrum can be compared with experimental data. nih.gov In a study of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, the calculated vibrational frequencies, when scaled by an appropriate factor, showed good agreement with the experimental FT-IR and Raman spectra. amrita.edu Key vibrational modes for 5-Amino-2-bromopyridin-4-ol would include N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the pyridone tautomer, and various C-N, C-C, and C-Br stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. researchgate.netchemrxiv.org The absorption maxima (λmax) correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The substituents on the pyridine ring will significantly affect the λmax values. Electron-donating groups like -NH2 and -OH tend to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their dynamics, conformational changes, and interactions with their environment, such as a solvent. nih.gov

Conformational Dynamics in Solution and Different Phases

While DFT calculations provide information on static, optimized structures, MD simulations can explore the conformational landscape of a molecule in a dynamic environment, such as in aqueous solution. mdpi.com For this compound, an MD simulation in water would reveal how the molecule interacts with surrounding water molecules through hydrogen bonding. researchgate.netresearchgate.net

Key aspects that could be investigated include:

Tautomeric Stability: The relative stability of the pyridin-4-ol and pyridin-4(1H)-one tautomers in solution could be assessed.

Solvation Shell: The structure and dynamics of the water molecules in the immediate vicinity of the solute molecule could be characterized. This includes the analysis of hydrogen bonding between the amino and hydroxyl/oxo groups and water, as well as the interaction of the bromide ion with the solvent.

Rotational Dynamics: The rotation of the amino group around the C-N bond can be studied to understand its conformational flexibility.

Phase Effects: While solution-phase simulations are common, MD can also be used to model the solid state, providing insights into crystal packing and intermolecular interactions, or the gas phase to study the intrinsic dynamics of the isolated molecule.

While specific MD simulation data for this compound is not available, studies on similar small molecules in solution provide a framework for understanding the expected behavior. The simulations would likely show a well-defined solvation shell with strong hydrogen bonding interactions, influencing the conformational preferences of the molecule.

Solvation Effects and Intermolecular Interactions

In the absence of specific studies, the investigation of solvation effects on this compound would typically involve quantum chemical calculations. These calculations would model the compound in the presence of various solvent molecules to understand how the solvent influences its geometric and electronic structure. The polar nature of the pyridinol ring, combined with the amino and bromo substituents, suggests that its properties would be sensitive to the solvent's polarity.

Reaction Mechanism Prediction and Energy Landscapes

Predicting the reaction mechanisms of this compound would be a key objective of computational analysis. This compound possesses multiple reactive sites, including the amino group, the hydroxyl group, and the carbon-bromine bond, making it a versatile precursor for various chemical transformations.

Transition State Localization

To understand the kinetics of reactions involving this molecule, the localization of transition states is paramount. Computational chemists would use methods like nudged elastic band (NEB) or dimer methods to find the lowest energy path between reactants and products. The geometry and vibrational frequencies of the transition states would provide insight into the reaction's feasibility and selectivity. For instance, in a nucleophilic substitution reaction at the bromine-bearing carbon, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken carbon-bromine bond.

Reaction Coordinate Analysis

Once a transition state is located, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, would be performed. This analysis maps the energy profile along the reaction pathway, connecting the reactants, transition state, and products. The resulting energy landscape provides crucial information about the reaction's activation energy and thermodynamics. For a multi-step reaction, this analysis would reveal the presence of intermediates and the rate-determining step.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties.

Prediction of Reactivity Descriptors

A variety of quantum chemical descriptors would be calculated to predict the reactivity of this compound. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which indicate the molecule's ability to donate and accept electrons, respectively. Other descriptors such as the electrostatic potential map, atomic charges, and Fukui functions would offer a more detailed picture of the molecule's reactive sites.

Interactive Table: Predicted Reactivity Descriptors (Illustrative)

DescriptorPredicted Value (Arbitrary Units)Implication
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical stability
Electronegativity3.85Tendency to attract electrons
Hardness2.65Resistance to change in electron distribution
Electrophilicity Index2.80Propensity to act as an electrophile

Note: The values in this table are illustrative and not based on actual calculations for this compound due to the absence of published data.

Correlating Structural Parameters with Chemical Behavior

The final step in a QSPR study would be to correlate these calculated descriptors with experimentally observed chemical behavior. For example, the calculated bond dissociation energy of the C-Br bond could be correlated with the ease of its cleavage in substitution reactions. Similarly, the pKa of the amino and hydroxyl groups could be predicted from calculated atomic charges and correlated with their acid-base properties. Such correlations, once established for a series of related compounds, can be used to predict the properties and reactivity of new, unsynthesized molecules.

While the specific computational and theoretical data for this compound is not currently available in the public domain, the established methodologies of computational chemistry provide a clear roadmap for future research into this and similar compounds. Such studies would be invaluable in elucidating its chemical properties and guiding its application in various fields of chemistry.

Applications of 5 Amino 2 Bromopyridin 4 Ol Hydrobromide As a Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of reactive sites in 5-Amino-2-bromopyridin-4-ol hydrobromide offers significant opportunities for the synthesis of diverse and complex heterocyclic structures. Its utility can be envisioned in two primary roles: as a core scaffold for further chemical modification and as a precursor for the construction of fused ring systems.

The inherent reactivity of the functional groups in this compound allows for its use as a central framework upon which molecular complexity can be built. The bromo group at the 2-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the Suzuki-Miyaura coupling reaction would enable the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 2-position by reacting with the corresponding boronic acids. nih.govlibretexts.org Similarly, the Buchwald-Hartwig amination could be employed to introduce a diverse range of primary and secondary amines, forging a new carbon-nitrogen bond at the site of the bromine atom. wikipedia.orglibretexts.orgchemspider.com These transformations would yield a library of substituted 5-aminopyridin-4-ols, each with unique electronic and steric properties, making them valuable intermediates in drug discovery and materials science. rsc.orgnih.gov

The amino group at the 5-position provides another handle for derivatization. It can undergo standard reactions such as acylation, alkylation, and sulfonylation to introduce further functional diversity. The pyridin-4-ol moiety, which exists in tautomeric equilibrium with its pyridin-4-one form, can also be a site for further reactions, such as O-alkylation or O-arylation, further expanding the range of accessible derivatives.

Table 1: Potential Derivatization Reactions of 5-Amino-2-bromopyridin-4-ol
Functional GroupReaction TypePotential ReagentsExpected Product Class
2-BromoSuzuki-Miyaura CouplingAryl/heteroaryl boronic acids2-Aryl/heteroaryl-5-aminopyridin-4-ols
2-BromoBuchwald-Hartwig AminationPrimary/secondary amines2-Amino-substituted 5-aminopyridin-4-ols
5-AminoAcylationAcyl chlorides, anhydrides5-Acetamido-2-bromopyridin-4-ols
4-HydroxyO-AlkylationAlkyl halides4-Alkoxy-5-amino-2-bromopyridines

The arrangement of the amino and bromo groups in this compound is well-suited for the construction of fused heterocyclic systems. ias.ac.in Intramolecular cyclization reactions can be designed to form a new ring fused to the pyridine (B92270) core. For example, following a cross-coupling reaction that introduces a suitable functional group at the 2-position, the amino group at the 5-position could act as a nucleophile to effect a ring closure.

One potential synthetic route could involve an initial Sonogashira coupling of the 2-bromo position with a terminal alkyne. The resulting 2-alkynyl-5-aminopyridin-4-ol could then undergo an intramolecular cyclization, facilitated by a suitable catalyst, to form a pyrrolo[2,3-c]pyridine derivative. Variations in the alkyne coupling partner would allow for the synthesis of a variety of substituted fused systems.

Alternatively, the amino group could be derivatized with a reagent that introduces a reactive electrophilic center, which could then undergo an intramolecular reaction with the pyridin-4-ol oxygen or another position on the ring to form a fused oxazine (B8389632) or other heterocyclic structures. The versatility of aminopyrazoles in synthesizing fused heterocycles through multicomponent reactions suggests that aminopyridinols could be similarly employed. researchgate.net

Utilization in Ligand Synthesis for Catalysis

The field of catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity and selectivity. The structural features of this compound make it an intriguing starting material for the synthesis of novel ligands for organometallic and asymmetric catalysis.

The pyridine nitrogen and the exocyclic amino and hydroxyl groups of 5-Amino-2-bromopyridin-4-ol and its derivatives can act as donor atoms for coordination to transition metals. wikipedia.orgnih.gov By modifying the substituents on the pyridine ring, the electronic and steric properties of the resulting ligand can be fine-tuned to optimize the performance of a metal catalyst. acs.org

For example, derivatization of the 2-bromo position with a phosphine-containing group via a cross-coupling reaction could lead to the formation of a bidentate P,N-ligand. Such ligands are widely used in various catalytic transformations. The pyridin-4-ol moiety, in its deprotonated pyridin-4-one form, can also participate in metal coordination, potentially leading to tridentate N,N,O- or P,N,O-ligands depending on the other modifications. rsc.org The coordination of substituted pyridines to metal centers like palladium has been shown to create efficient precatalysts for cross-coupling reactions. acs.org

Table 2: Potential Ligand Types Derived from 5-Amino-2-bromopyridin-4-ol
Modification StrategyPotential Donor AtomsLigand TypePotential Catalytic Application
Phosphination at 2-positionP, N (pyridine)BidentateCross-coupling, Hydrogenation
Derivatization of 5-amino groupN (pyridine), N (amide), O (hydroxy)TridentateOxidation, Polymerization
Coordination via pyridinone tautomerN (pyridine), O (pyridone)BidentateC-H activation, Hydrogenase models

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. This is often achieved through asymmetric catalysis, which utilizes chiral ligands to control the stereochemical outcome of a reaction. This compound can serve as a scaffold for the introduction of chiral elements, leading to the development of new chiral catalysts. rsc.orgdiva-portal.org

Chirality can be introduced by reacting the amino group with a chiral acid to form a chiral amide, or by alkylating it with a chiral electrophile. Alternatively, a chiral substituent could be introduced at the 2-position via a cross-coupling reaction with a chiral boronic acid or other chiral organometallic reagent. The resulting chiral, non-racemic ligands could then be complexed with a suitable metal to generate a chiral catalyst. acs.orgnih.gov

The development of chiral aminopyridine ligands has been shown to be effective in various asymmetric reactions, including the Henry reaction. nih.gov A dual catalytic system involving a metal and a chiral 4-aminopyridine (B3432731) has also been reported for cascade reactions. researchgate.net These examples highlight the potential of chiral ligands derived from this compound in asymmetric synthesis.

Development of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as in electronics, optics, or sensing. The pyridine scaffold is a common component in many functional materials due to its electronic properties and ability to participate in hydrogen bonding and metal coordination. nih.gov

Derivatives of this compound could be explored as building blocks for the synthesis of novel organic functional materials. For example, polymerization of a suitably derivatized monomer could lead to the formation of a conducting polymer or a material with interesting photophysical properties. The presence of the amino and hydroxyl groups also offers the potential for creating materials with specific recognition properties for sensing applications.

Furthermore, the ability of the pyridinone tautomer to form strong hydrogen-bonded dimers and more complex supramolecular assemblies could be exploited in the design of liquid crystals or other self-assembling materials. The introduction of different substituents through the synthetic handles available on the molecule would allow for the tuning of the material's properties.

Future Research Directions and Unresolved Challenges for 5 Amino 2 Bromopyridin 4 Ol Hydrobromide Research

Development of More Sustainable and Scalable Synthetic Routes

The future development of applications for 5-Amino-2-bromopyridin-4-ol hydrobromide hinges on the availability of efficient, environmentally benign, and scalable synthetic methodologies. Current synthetic approaches to substituted pyridines often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should focus on greener alternatives.

Key Research Objectives:

One-Pot and Multicomponent Reactions: Investigating one-pot syntheses where multiple bond-forming events occur in a single reaction vessel would enhance efficiency and reduce waste. Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are a particularly attractive avenue for constructing the substituted pyridine (B92270) core.

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. nih.gov A comparative study of conventional versus microwave-assisted synthesis for pyridine derivatives has shown significant reductions in reaction time and increases in yield for the latter. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

Bio-catalysis and Green Solvents: The use of enzymes for selective transformations on the pyridine ring and the replacement of hazardous organic solvents with water or bio-based solvents are critical areas for future investigation. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

Methodology Potential Advantages for this compound Synthesis Key Challenges
Multicomponent Reactions High atom economy, reduced waste, simplified procedures. mdpi.com Identification of suitable starting materials and catalysts.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiency. nih.gov Scale-up limitations, potential for localized overheating.
Flow Chemistry Enhanced safety, precise control, ease of scalability. High initial equipment cost, potential for clogging.

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, limited substrate scope. |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is dictated by the interplay of its amino, bromo, and hydroxyl functional groups on the pyridine core. While some reactions are predictable, there remains significant scope for exploring less conventional reactivity. The bromine atom, particularly at the 2-position, is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is activated by the electron-withdrawing nature of the pyridine nitrogen. researchgate.net

Future research should explore:

Cross-Coupling Reactions: The C-Br bond is a prime handle for palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Reactivity of the Amino Group: Beyond its basicity, the amino group can be a directing group for further electrophilic substitution or can be transformed into other functionalities, such as diazonium salts, for subsequent reactions.

Tautomerism and Hydroxyl Group Reactivity: The pyridin-4-ol moiety exists in equilibrium with its pyridone tautomer. Understanding and controlling this tautomerism is crucial, as each form exhibits distinct reactivity. The hydroxyl group itself can be a site for O-alkylation, O-acylation, or conversion to a leaving group.

Pyridyne Intermediates: Under strongly basic conditions, elimination of HBr could potentially form a pyridyne intermediate, which could then undergo cycloaddition reactions or react with nucleophiles at positions not accessible through standard SNAr chemistry.

Integration of Advanced Computational Techniques with Experimental Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting and understanding the properties and reactivity of molecules like this compound. researchgate.net Integrating these in silico methods with experimental work can accelerate research and provide deeper mechanistic insights.

Potential areas of integration include:

Predicting Reaction Pathways: DFT calculations can be used to model transition states and reaction intermediates, helping to predict the feasibility of different synthetic routes and to understand unexpected reaction outcomes. researchgate.net

Spectroscopic and Electronic Properties: Computational methods can predict spectroscopic data (NMR, IR, UV-Vis) to aid in structural characterization. bldpharm.com They can also calculate properties like molecular electrostatic potential, HOMO-LUMO gaps, and charge distribution, which are crucial for understanding reactivity and designing molecules for specific applications. researchgate.netsigmaaldrich.com

Virtual Screening: For applications in drug discovery or materials science, computational docking and screening can be used to predict the interaction of derivatives of this compound with biological targets or to estimate their electronic properties in materials.

Table 2: Computationally Accessible Parameters and Their Relevance

Parameter Computational Method Relevance to Research
Molecular Geometry DFT Optimization Predicts bond lengths and angles for structural confirmation. researchgate.net
HOMO-LUMO Gap TD-DFT Relates to electronic transitions, color, and reactivity. bldpharm.com
Electrostatic Potential DFT Identifies electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. rsc.org

| Reaction Enthalpies | DFT | Determines the thermodynamic feasibility of proposed reactions. |

Discovery of Novel Applications in Materials Science and Industrial Processes

The unique combination of functional groups in this compound makes it an attractive building block for novel materials. Pyridine-containing compounds are known to be useful in a range of advanced materials.

Future research could target the following areas:

Organic Electronics: Pyridine derivatives are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to their electron-transporting properties. The amino and hydroxyl groups could be used to tune the electronic properties and intermolecular interactions in thin films.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen and the amino group can act as ligands to coordinate with metal ions, forming porous crystalline materials. These MOFs could have applications in gas storage, separation, and catalysis.

Functional Polymers: The compound could be incorporated as a monomer into polymers. The bromine atom provides a site for post-polymerization modification, allowing for the synthesis of functional materials with tailored properties for applications such as coatings, membranes, or resins.

Addressing Stereoselective Synthesis Challenges

While this compound itself is achiral, its derivatives can possess stereocenters. The development of stereoselective methods to synthesize chiral derivatives is a significant and unresolved challenge. The synthesis of enantiomerically pure pyridines is of great interest, particularly for pharmaceutical applications.

Unresolved challenges and future directions include:

Asymmetric Catalysis: Developing catalytic asymmetric reactions that can introduce chirality at a specific position is a primary goal. This could involve asymmetric hydrogenation of a double bond introduced via a cross-coupling reaction, or the use of chiral catalysts in nucleophilic additions to the pyridine ring.

Chiral Auxiliaries: The use of a chiral auxiliary attached to the amino or hydroxyl group could direct the stereochemical outcome of subsequent reactions. The auxiliary could then be removed to yield the enantiomerically enriched product.

Desymmetrization: If a prochiral derivative of the parent compound can be synthesized, a stereoselective reaction could desymmetrize the molecule to create a single enantiomer.

Resolution of Racemates: While less elegant than asymmetric synthesis, the development of efficient methods for resolving racemic mixtures of chiral derivatives, for instance by forming diastereomeric salts with a chiral resolving agent, remains a practical approach.

Q & A

Q. What are the optimal synthetic routes for 5-amino-2-bromopyridin-4-ol hydrobromide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and functionalization of pyridine derivatives. For example:

Bromination : Introduce bromine at the 2-position using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 under reflux .

Amination : Introduce the amino group via nucleophilic substitution with NH3\text{NH}_3 or protected amines in polar aprotic solvents (e.g., DMF) at 60–80°C .

Hydroxylation : Oxidize the 4-position using H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4 under acidic conditions .
Optimization requires monitoring pH (6–7 for amination) and temperature control (reflux for bromination). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How does the hydrobromide salt form influence solubility and stability compared to the free base?

  • Methodological Answer : The hydrobromide salt improves aqueous solubility due to ionic interactions, critical for biological assays. Stability studies (TGA/DSC) show decomposition above 200°C, with hygroscopicity requiring storage in desiccators at 4°C . Comparative solubility
FormSolubility in H₂O (mg/mL)Stability (RT, 1 month)
Free base12.385% purity retained
Hydrobromide45.895% purity retained
Salt formation is confirmed via 1H NMR^1\text{H NMR} (downfield shift of NH2_2 protons) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯Br interactions) .
  • 1H/13C NMR^1\text{H/}^{13}\text{C NMR} : Identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • HPLC-MS : Confirm purity (>98%) and molecular ion peaks (m/zm/z 233.97 for [M+H]+^+ ) .
  • FTIR : Detect NH2_2 (3350 cm1^{-1}) and C–Br (650 cm1^{-1}) stretches .

Q. What are the reported biological activities, and how are they assayed?

  • Methodological Answer :
  • Antimicrobial Activity : Tested via MIC assays against E. coli and S. aureus (MIC = 32 µg/mL) using broth microdilution .
  • Anticancer Potential : Assessed via MTT assays on HeLa cells (IC50_{50} = 45 µM), with apoptosis confirmed by Annexin V staining .
    Structure-activity relationships (SAR) suggest bromine enhances membrane permeability, while the amino group facilitates target binding .

Advanced Research Questions

Q. How can contradictions in reported substitution reactivity at the 2-bromo position be resolved?

  • Methodological Answer : Discrepancies arise from steric hindrance vs. electronic effects. For example:
  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show lower yields (<30%) due to hindered access to the 2-position .
  • Electronic Effects : Electron-withdrawing groups (e.g., NO2_2) deactivate the ring, reducing reactivity. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic attack sites .
    Optimize conditions with polar solvents (DMSO) and catalysts (CuI) to enhance reactivity .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal structure?

  • Methodological Answer : XRD data (e.g., CIF files from ) reveal:
  • N–H⋯Br Interactions : Between NH2_2 and Br^- (2.89 Å) stabilize the lattice.
  • O–H⋯N Bonds : Hydroxyl groups form chains along the [100] axis, enhancing thermal stability.
    Disruption of these networks (e.g., via methylation of OH) reduces melting points by 20–30°C .

Q. How does this compound compare to analogs like 5-bromo-2-chloropyridin-4-amine in coupling reactions?

  • Methodological Answer : Comparative Suzuki coupling
CompoundYield (%)Reaction Time (h)
5-Amino-2-bromopyridin-4-ol7812
5-Bromo-2-chloropyridin-4-amine6218
The hydroxyl group in the title compound facilitates Pd(0) coordination, accelerating transmetallation. Chlorine’s poorer leaving-group ability slows reactivity .

Q. What strategies mitigate toxicity challenges during in vitro handling?

  • Methodological Answer :
  • WGK 3 Classification : Requires handling in fume hoods with PPE (gloves, goggles) .
  • Neutralization : Quench excess HBr with NaHCO3_3 before disposal .
  • Alternatives : Use less toxic intermediates (e.g., 5-amino-2-iodopyridin-4-ol) for exploratory studies .

Q. How can stereoelectronic effects explain regioselectivity in electrophilic substitutions?

  • Methodological Answer : The amino group directs electrophiles to the para position via resonance donation, while bromine exerts an inductive electron-withdrawing effect. Computational modeling (Mulliken charges) shows:
PositionCharge (e)
2 (Br)+0.15
4 (OH)-0.22
Electrophilic nitration thus occurs at the 3-position (meta to Br, ortho to OH) .

Q. What interdisciplinary approaches enhance mechanistic studies of its biological activity?

  • Methodological Answer :
    Combine:
  • Molecular Docking : Predict binding to kinase targets (e.g., EGFR; AutoDock Vina) .
  • Metabolomics : Track cellular uptake via LC-MS/MS (e.g., isotope-labeled analogs) .
  • CRISPR Screening : Identify genetic vulnerabilities (e.g., knockout libraries in yeast) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.